3-[(4-Formylphenoxy)methyl]benzonitrile
Description
Structural Significance and Functional Group Analysis of Benzonitrile (B105546) and Phenoxy Ether Moieties
The molecular architecture of 3-[(4-Formylphenoxy)methyl]benzonitrile is distinguished by the strategic arrangement of three key functional groups, each contributing distinct chemical properties and reactivity.
Benzonitrile Moiety : The benzonitrile group, consisting of a cyanide (-C≡N) group attached to a benzene (B151609) ring, is a cornerstone of this molecule's functionality. nih.gov The cyano group is highly versatile; its triple bond can participate in cycloaddition reactions, the nitrogen atom possesses nucleophilic character, and the carbon atom is electrophilic. nih.gov This allows the nitrile to be a precursor for a wide range of other functional groups, including amines, amides, and carboxylic acids. acs.org The presence of delocalized π-electrons in the phenyl ring, which interact with the -C≡N group, further influences the molecule's electronic properties and reactivity. acs.org
Phenoxy Ether Moiety : Aromatic ethers, or phenoxy ethers, are characterized by an oxygen atom linking two aryl groups or an aryl and an alkyl group. wikipedia.orgbritannica.com In this compound, a phenoxy group is connected to the benzonitrile-containing ring via a methylene (B1212753) (-CH₂) bridge. Ether linkages are generally stable and less reactive than alcohols, which imparts a degree of chemical robustness to the molecular backbone. britannica.com However, the ethereal oxygen can still act as a hydrogen bond acceptor, influencing the molecule's solubility and interaction with other molecules. wikipedia.orglibretexts.org This moiety is frequently incorporated into pharmaceutical designs to enhance drug-like properties. wikipedia.org
Formyl (Aldehyde) Group : The formyl group (-CHO) on the phenoxy ring introduces a critical point of reactivity. Aldehydes are highly valuable in organic synthesis, readily undergoing nucleophilic addition and condensation reactions. This functional group serves as a synthetic handle, allowing for the construction of more complex molecular architectures, such as in the synthesis of certain aniline (B41778) dyes and plastic additives. manavchem.com
The combination of these three functional groups within a single molecule creates a versatile building block with multiple reactive sites, enabling sequential and selective chemical transformations.
Historical Context and Emergence of Related Benzonitrile-Containing Architectures in Organic Synthesis
The history of the core components of this compound is rooted in the foundational discoveries of organic chemistry. Benzonitrile itself was first reported by Hermann Fehling in 1844, who synthesized it from the thermal dehydration of ammonium (B1175870) benzoate. wikipedia.orgatamankimya.comatamanchemicals.com This discovery laid the groundwork for the entire class of compounds known as nitriles. wikipedia.orgatamankimya.com
Historically, the synthesis of benzonitriles has been achieved through various methods, including the ammoxidation of toluene, the dehydration of benzamide, and the Rosenmund–von Braun reaction. wikipedia.orggoogle.com These methods have made benzonitrile and its derivatives readily accessible, establishing them as common precursors and solvents in both laboratory and industrial settings. wikipedia.orgatamanchemicals.com
The synthesis of phenoxy ethers has also been a long-standing area of interest, with classic methods like the Williamson ether synthesis being a staple in organic chemistry for forming the crucial C-O-C bond. orientjchem.orgresearchgate.net More recent advancements have focused on developing more efficient and environmentally friendly methods, including copper-catalyzed Ullmann reactions and palladium-catalyzed couplings. acs.org
The strategic combination of these moieties into complex architectures gained significant traction with the rise of medicinal chemistry and materials science. The utility of the nitrile group as a precursor to other functionalities, coupled with the stability and desirable electronic properties of the phenoxy ether linkage, made such compounds attractive targets for synthesis. nih.govresearchgate.net The development of multi-component reactions and cross-coupling technologies has further accelerated the ability to construct highly functionalized molecules like this compound, enabling the exploration of their potential in various scientific fields. mdpi.comnih.gov
Broad Research Relevance as a Chemical Intermediate and Functional Scaffold
The trifunctional nature of this compound makes it a highly relevant molecule in synthetic chemistry, where it serves as both a versatile chemical intermediate and a functional scaffold.
As a chemical intermediate , its distinct reactive sites—the nitrile, the aldehyde, and the aromatic rings—can be addressed with high selectivity.
The formyl group is a prime site for reactions like Wittig olefination, aldol (B89426) condensation, or reductive amination to build molecular complexity.
The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form heterocyclic systems. nih.gov
The aromatic rings can undergo electrophilic substitution, allowing for further functionalization.
This multi-faceted reactivity allows the compound to be a central building block in the synthesis of more elaborate molecules, particularly in the pharmaceutical and agrochemical industries. atamankimya.com For instance, related benzaldehyde (B42025) derivatives are crucial intermediates in the production of a wide array of organic compounds. manavchem.com
As a functional scaffold , the core structure of this compound provides a rigid yet modifiable framework. The phenoxy ether linkage offers a balance of stability and conformational flexibility. researchgate.net This is particularly valuable in drug discovery, where precise spatial arrangement of functional groups is critical for biological activity. The ability to build upon this scaffold in a controlled manner makes it a valuable starting point for creating libraries of compounds for biological screening. The use of such building blocks is a key strategy for accelerating the synthesis of complex and biologically relevant molecules. d-nb.infobeilstein-journals.org
Overview of Research Trajectories and Current Challenges for this compound
Current and future research involving this compound and related structures is likely to follow several key trajectories, driven by the ongoing demand for novel molecules in medicine and materials science.
Research Trajectories:
Novel Synthesis Methodologies : A primary focus is the development of more efficient, sustainable, and scalable synthetic routes. This includes exploring green chemistry approaches, such as using recyclable ionic liquids or developing novel catalytic systems to improve yields and reduce waste. acs.orgresearchgate.net
Medicinal Chemistry Applications : A significant trajectory is the use of this compound as a scaffold for the design and synthesis of new therapeutic agents. Researchers are likely to exploit the different functional groups to create derivatives that can interact with specific biological targets. The structural motifs are present in a variety of biologically active compounds. mdpi.com
Advanced Materials : The rigid aromatic structure of this compound makes it a candidate for incorporation into advanced polymers and materials. Research may focus on synthesizing polymers with high thermal stability, specific electronic properties, or other desirable characteristics.
Current Challenges:
Selective Functionalization : A key challenge lies in achieving selective transformation of one functional group in the presence of others. While the reactivity of aldehydes and nitriles is distinct, developing reaction conditions that provide high chemo-selectivity without the need for extensive protecting group strategies remains an area of active research.
Synthesis of Hindered Derivatives : Creating more sterically hindered derivatives based on this scaffold can be difficult using conventional reactions. Overcoming these synthetic hurdles, potentially through techniques like electrochemistry, is necessary to explore a wider chemical space. nih.gov
Scalability and Cost-Effectiveness : While numerous synthetic methods may exist at the lab scale, developing processes that are cost-effective and scalable for industrial production is a persistent challenge. This involves optimizing reaction conditions, minimizing purification steps, and using readily available starting materials. beilstein-journals.org
Addressing these challenges will be crucial for unlocking the full potential of this compound as a valuable tool in modern chemical synthesis.
Data Tables
Table 1: Physicochemical Properties of Core Moieties
| Moiety | Formula | Key Properties |
|---|---|---|
| Benzonitrile | C₇H₅N | Colorless liquid, almond-like odor, useful solvent, versatile precursor to derivatives. nih.govwikipedia.org |
| Phenoxy Ether | C₁₂H₁₀O (Diphenyl ether) | Reduced hydrophilicity compared to phenols, acts as a hydrogen-bond acceptor, chemically stable. wikipedia.org |
Table 2: Spectroscopic Data for Related Compounds
| Compound | Spectroscopic Method | Key Signals (cm⁻¹) |
|---|---|---|
| 4-Phenacyloxy Benzaldehyde Derivatives | FT-IR | ~3070 (CH aromatics), ~2846 & ~2762 (CH aldehydes), ~1689 (C=O), ~1218 (C-O-C). orientjchem.orgresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(4-formylphenoxy)methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c16-9-13-2-1-3-14(8-13)11-18-15-6-4-12(10-17)5-7-15/h1-8,10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIGOQRTYPMSPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)COC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589833 | |
| Record name | 3-[(4-Formylphenoxy)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
229309-18-6 | |
| Record name | 3-[(4-Formylphenoxy)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 4 Formylphenoxy Methyl Benzonitrile and Its Analogs
Strategic Retrosynthetic Analysis and Disconnection Approaches for the Target Compound
Retrosynthetic analysis is a powerful technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-[(4-Formylphenoxy)methyl]benzonitrile (Target Molecule 1 ), the most logical and common disconnection point is the ether linkage (C-O bond), as it simplifies the molecule into two readily accessible aromatic synthons.
This primary disconnection, shown in the scheme below, breaks the ether bond to yield a phenoxide nucleophile and a benzylic halide electrophile. This leads to two key precursors: 4-hydroxybenzaldehyde (B117250) (2 ) and a 3-(halomethyl)benzonitrile derivative (3 ), where 'X' is a suitable leaving group, typically a halogen such as bromine or chlorine. This approach is characteristic of the Williamson ether synthesis, a robust and widely used method for forming ether linkages. wikipedia.org
Scheme 1: Retrosynthetic Disconnection of this compound
This strategy is advantageous because it divides the synthesis into two convergent pathways, allowing for the independent preparation and purification of the two key intermediates before the final coupling step. The functional groups present—a nitrile and an aldehyde—are generally stable under the conditions required for the synthesis of the precursors and the subsequent etherification.
Synthesis of Key Precursors and Intermediates for Phenoxy-Benzylic Bridging
The required electrophilic precursor is 3-(halomethyl)benzonitrile. This intermediate is typically synthesized from 3-methylbenzonitrile (m-tolunitrile) via a free-radical halogenation reaction. N-Bromosuccinimide (NBS) is a common reagent for this benzylic bromination, often initiated by a radical initiator like azobisisobutyronitrile (AIBN) or by UV light.
Table 1: Representative Conditions for Benzylic Bromination of m-Tolunitrile
| Reagent | Initiator | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | AIBN | CCl₄ | Reflux | High |
The reaction proceeds via a free-radical chain mechanism, where the initiator generates a bromine radical that abstracts a hydrogen atom from the methyl group of m-tolunitrile. The resulting benzylic radical then reacts with NBS to form the product, 3-(bromomethyl)benzonitrile (B105621), and a succinimidyl radical, which continues the chain.
The nucleophilic precursor, 4-hydroxybenzaldehyde, is an important industrial chemical and can be prepared through several established methods. epo.org One common industrial method is the oxidation of p-cresol (B1678582), a readily available starting material. epo.orgsinocurechem.com This oxidation can be achieved using various oxidizing agents in the presence of a base and often a cobalt catalyst. epo.org
Another laboratory-scale method involves the hydrolysis of 4-hydroxybenzyl alcohol. sinocurechem.com This process typically uses an aqueous acid solution and heating under reflux to achieve the transformation. sinocurechem.com The purity of the final product is crucial, and purification is often accomplished through recrystallization or distillation. sinocurechem.com
Table 2: Comparison of Synthetic Routes to 4-Hydroxybenzaldehyde
| Starting Material | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|
| p-Cresol | Oxidizing agent (e.g., O₂), Base, Co-catalyst | Industrially scalable, uses inexpensive starting material epo.org | May require specific catalytic systems for high selectivity epo.org |
| 4-Hydroxybenzyl alcohol | Aqueous acid (e.g., HCl) | Straightforward hydrolysis reaction sinocurechem.com | Precursor may be less available than p-cresol |
Etherification Reactions for the Phenoxy-Methyl Linkage
The final and key step in the synthesis is the formation of the ether bridge connecting the two aromatic rings. The Williamson ether synthesis is the classical and most direct method for this transformation. chemistrytalk.org
The Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgmasterorganicchemistry.com The mechanism involves three main steps:
Deprotonation: The phenolic hydroxyl group of 4-hydroxybenzaldehyde is deprotonated by a base (e.g., potassium carbonate, sodium hydroxide) to form a highly nucleophilic phenoxide ion. chemistrytalk.orgjk-sci.com
Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic benzylic carbon of 3-(halomethyl)benzonitrile. wikipedia.org This occurs via a backside attack, leading to the displacement of the halide leaving group. masterorganicchemistry.com
Bond Formation: The carbon-oxygen bond is formed in a single, concerted step, resulting in the desired ether product, this compound, and an inorganic salt byproduct.
For this SN2 reaction to be efficient, the alkyl halide must be unhindered, making primary benzylic halides like 3-(bromomethyl)benzonitrile ideal substrates. wikipedia.orgmasterorganicchemistry.com Tertiary or sterically hindered halides are prone to undergoing a competing E2 elimination reaction. jk-sci.com The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO are often used as they can solvate the cation of the base while leaving the nucleophilic anion reactive. jk-sci.com
Phase-Transfer Catalysis (PTC): This is a common enhancement for Williamson ether synthesis. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium bromide, Bu₄NBr), facilitates the transfer of the phenoxide nucleophile from an aqueous or solid phase into the organic phase where the alkyl halide is dissolved. researchgate.netgoogleapis.com This overcomes solubility issues and allows the reaction to proceed under milder conditions, often with higher yields and fewer side reactions.
Table 3: Catalysts for Phenoxy-Methyl Ether Formation
| Catalyst Type | Example | Function | Typical Conditions |
|---|---|---|---|
| Phase-Transfer Catalyst | Tetrabutylammonium Bromide (Bu₄NBr) | Transports phenoxide from aqueous/solid phase to organic phase googleapis.com | Biphasic system (e.g., Toluene/H₂O), K₂CO₃, 80-100 °C |
| Copper (I) Salts | Copper(I) Iodide (CuI) | Activates the alkyl halide or facilitates coupling | Often used for less reactive halides, higher temperatures |
Recent advancements also explore the use of metal catalysts, such as those based on copper or palladium, to facilitate C-O bond formation. googleapis.com While these are more commonly associated with the synthesis of diaryl ethers (Ullmann condensation), certain conditions can be adapted for the alkylation of phenols. jk-sci.com These catalytic systems can sometimes offer higher selectivity and allow the use of less reactive alkylating agents. jk-sci.comorganic-chemistry.org
Functional Group Transformations and Derivatizations on the Core Structure
The chemical versatility of this compound lies in the reactivity of its aldehyde and nitrile functional groups. These sites allow for a wide range of transformations to produce a diverse library of derivatives.
The introduction of the formyl group onto the phenoxy ring is a critical step in the synthesis of the target molecule. Standard formylation reactions such as the Vilsmeier-Haack and Duff reactions are applicable to electron-rich aromatic rings, and the phenoxy group in a precursor like 3-(phenoxymethyl)benzonitrile would activate the ring towards electrophilic substitution. nih.govnih.gov
Vilsmeier-Haack Reaction: This reaction employs a substituted formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride to generate the Vilsmeier reagent, a chloroiminium ion. nih.govingentaconnect.com This electrophile then reacts with the electron-rich aromatic ring, followed by hydrolysis to yield the aldehyde. nih.govingentaconnect.com
Duff Reaction: This method uses hexamine as the formyl source for the formylation of phenols or other activated aromatic compounds. nih.gov The reaction typically occurs at the ortho position to the activating group. nih.gov
Once the aldehyde group is in place, it can undergo various modifications:
Oxidation: The formyl group can be oxidized to a carboxylic acid. For instance, 4-(4-formylphenoxy)phthalonitrile has been shown to readily self-oxidize to 4-(4-carboxylphenoxy)phthalonitrile under ambient conditions. libretexts.org
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). libretexts.orgyoutube.com This reaction is typically chemoselective for aldehydes and ketones over less reactive functional groups like nitriles and esters. youtube.com
Protection/Deprotection: In multi-step syntheses, it is often necessary to protect the reactive aldehyde group. A common strategy is the formation of an acetal by reacting the aldehyde with a diol (e.g., ethylene glycol) in the presence of an acid catalyst. libretexts.orglibretexts.orgchemistrysteps.com Acetals are stable in neutral to strongly basic conditions and can be deprotected back to the aldehyde using aqueous acid. libretexts.orgchemistrysteps.com This allows for transformations on other parts of the molecule without affecting the aldehyde. libretexts.orgchemistrysteps.com Bismuth nitrate has been shown to be a mild and chemoselective reagent for the deprotection of acetals, tolerating other sensitive groups. organic-chemistry.org
| Aldehyde Group Transformation | Reagents and Conditions | Product Functional Group |
| Oxidation | Air, ambient conditions | Carboxylic Acid |
| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol |
| Acetal Protection | Ethylene Glycol, Acid Catalyst | Cyclic Acetal |
| Acetal Deprotection | Aqueous Acid or Bismuth Nitrate | Aldehyde |
The benzonitrile (B105546) moiety is another key functional group that can be introduced and modified through various synthetic strategies.
Installation: The nitrile group can be introduced onto an aromatic ring through several methods. One common industrial method is the ammoxidation of a methyl group on an aromatic ring. medcraveonline.comrsc.org Another laboratory-scale method is the Sandmeyer reaction, which involves the diazotization of an aniline (B41778) followed by treatment with a cyanide salt. A green synthesis approach for converting benzaldehydes to benzonitriles using hydroxylamine hydrochloride in an ionic liquid has also been developed. acs.orgresearchgate.net
Conversion: The nitrile group in this compound can be converted into other valuable functional groups: rsc.org
Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions. acs.orgfrontiersin.orgchemrxiv.orgbartleby.com Controlled hydrolysis, often under milder conditions, can yield the corresponding amide as an intermediate or final product. acs.orgfrontiersin.orgacs.org
Reduction to Amine: The nitrile can be reduced to a primary amine (benzylamine derivative) using reducing agents like lithium aluminum hydride (LAH) or through catalytic hydrogenation. researchgate.net
Addition of Grignard Reagents: Grignard reagents can add to the nitrile carbon to form an intermediate imine, which upon hydrolysis yields a ketone. sciencemadness.org This allows for the introduction of a new carbon-carbon bond. sciencemadness.org
| Nitrile Group Transformation | Reagents and Conditions | Product Functional Group |
| Hydrolysis (complete) | Acid or Base, Heat | Carboxylic Acid |
| Hydrolysis (partial) | Controlled Acid or Base | Amide |
| Reduction | Lithium Aluminum Hydride (LAH) or Catalytic Hydrogenation | Primary Amine |
| Grignard Reaction | Grignard Reagent (R-MgBr), then Hydrolysis | Ketone |
Development of Efficient and Scalable Synthetic Routes for Industrial Relevance
For a compound to be industrially relevant, its synthesis must be efficient, scalable, and cost-effective. The synthesis of this compound and its analogs can be approached through convergent strategies that build the molecule from readily available starting materials.
A key industrial strategy for a related compound, 4-formyl-3-methoxybenzonitrile, starts from 4-methyl-3-methoxybenzonitrile. This involves the bromination of the methyl group to form a dibromomethyl intermediate, which is then hydrolyzed to the aldehyde. This process is noted to be scalable and provides the final product in high purity.
The Williamson ether synthesis is a fundamental and widely used method for forming the ether linkage in the core structure of this compound. bartleby.comwikipedia.orgjk-sci.com This SN2 reaction involves the reaction of a phenoxide with an alkyl halide. wikipedia.org For industrial applications, phase transfer catalysts are often employed to facilitate the reaction between the aqueous phenoxide phase and the organic alkyl halide phase. bartleby.com Catalytic versions of the Williamson ether synthesis are being developed to use weaker, less expensive alkylating agents at high temperatures, making the process more environmentally friendly. acs.org
Synthesis of the benzonitrile and phenol (B47542) precursors: This would involve large-scale production of 3-(hydroxymethyl)benzonitrile or 3-(bromomethyl)benzonitrile and p-hydroxybenzaldehyde.
Etherification: The Williamson ether synthesis would be employed to couple the two precursors.
Purification: The final product would be purified through industrial techniques such as crystallization or distillation to meet the required purity standards for its intended application.
| Synthetic Step | Key Reaction | Industrial Considerations |
| Precursor Synthesis | Ammoxidation, Halogenation | Availability and cost of starting materials |
| Ether Formation | Williamson Ether Synthesis | Use of phase transfer catalysts, high-temperature catalytic methods |
| Purification | Crystallization, Distillation | High purity requirements for pharmaceutical or other applications |
Stereochemical Control and Asymmetric Synthesis in Related Benzonitrile-Containing Compounds
While this compound itself is not chiral, the introduction of chiral centers or the presence of axial chirality in its analogs is an important consideration in medicinal chemistry and materials science. medcraveonline.com The development of stereoselective synthetic methods allows for the preparation of single enantiomers, which can have significantly different biological activities.
Recent research has focused on the catalytic asymmetric synthesis of axially chiral diaryl ethers. nih.govnih.govacs.orgchemrxiv.org These molecules possess a chiral axis due to restricted rotation around the C-O bond. acs.org Strategies for their synthesis include:
Desymmetrization: Chiral catalysts, such as chiral phosphoric acids, can be used to desymmetrize a prochiral diaryl ether, leading to the formation of a single enantiomer of the axially chiral product. acs.org
Atroposelective Esterification: N-heterocyclic carbenes (NHCs) have been used to catalyze the atroposelective esterification of prochiral dialdehydes, yielding enantioenriched axially chiral diaryl ethers. nih.gov
Asymmetric Povarov Reaction: An organocatalyzed asymmetric Povarov reaction has been used to enable the desymmetrization of prochiral diaryl ethers, leading to the synthesis of novel quinoline-based diaryl ether atropisomers with high enantioselectivity. nih.gov
While these methods have been developed for diaryl ethers, the principles of using chiral catalysts to control the stereochemistry of bond-forming reactions could potentially be applied to the synthesis of chiral analogs of this compound. For example, if a substituent were introduced that creates a chiral center, a chiral catalyst could be used to favor the formation of one enantiomer over the other.
| Asymmetric Synthesis Strategy | Catalyst Type | Application to Benzonitrile Analogs |
| Desymmetrization | Chiral Phosphoric Acid | Synthesis of axially chiral diaryl ether analogs |
| Atroposelective Esterification | N-Heterocyclic Carbene (NHC) | Potential for creating atropisomers in more complex analogs |
| Asymmetric Povarov Reaction | Organocatalyst | Synthesis of chiral heterocyclic analogs |
Investigative Studies on the Chemical Reactivity of 3 4 Formylphenoxy Methyl Benzonitrile
Reactivity of the Formyl Moiety
The formyl group, an aromatic aldehyde, is characterized by an electrophilic carbonyl carbon, making it a prime target for nucleophilic attack. Its position on the phenoxy ring allows it to participate in a variety of reactions common to benzaldehydes.
Nucleophilic addition is a fundamental reaction of the formyl group. The process involves the attack of a nucleophile on the carbonyl carbon, leading to the cleavage of the C=O pi bond and the formation of a tetrahedral intermediate. youtube.com
Imine Formation: The reaction of 3-[(4-Formylphenoxy)methyl]benzonitrile with a primary amine under acidic catalysis results in the formation of an imine, also known as a Schiff base. masterorganicchemistry.comredalyc.org This condensation reaction proceeds through a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. masterorganicchemistry.com The reaction is reversible and is often driven to completion by removing the water formed. rsc.org
Table 1: Imine Formation Reaction
| Reactant 1 | Reactant 2 (Primary Amine) | Conditions | Product |
|---|---|---|---|
| This compound | R-NH₂ | Acid catalyst (e.g., acetic acid) | Corresponding Imine |
Grignard Additions: Grignard reagents (organomagnesium halides, R-MgX) are potent nucleophiles that readily add to the carbonyl carbon of the formyl group. masterorganicchemistry.com The initial reaction yields a magnesium alkoxide intermediate. Subsequent hydrolysis in an acidic workup protonates the alkoxide, producing a secondary alcohol. sciencemadness.org This reaction is a valuable method for forming new carbon-carbon bonds. masterorganicchemistry.com
Table 2: Grignard Addition Reaction
| Reactant | Grignard Reagent | Steps | Final Product |
|---|---|---|---|
| This compound | R-MgX (e.g., CH₃MgBr) | 1. Addition in ether or THF 2. Aqueous acid workup (e.g., H₃O⁺) | Secondary Alcohol |
The aldehyde functional group is readily oxidized to a carboxylic acid. This transformation can be accomplished using a variety of oxidizing agents. Research on the related compound 4-(4-formylphenoxy) phthalonitrile (B49051) has shown that it can self-oxidize to the corresponding carboxylic acid under ambient, open-air conditions during crystallization. researchgate.net This suggests that the formyl group in this compound is susceptible to similar oxidation. Standard laboratory oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can also effect this conversion.
Table 3: Oxidation of the Formyl Group
| Starting Material | Oxidizing Agent | Product |
|---|---|---|
| This compound | KMnO₄ or similar | 3-[(4-Carboxyphenoxy)methyl]benzonitrile |
The formyl group can be easily reduced to a primary alcohol. Common reagents for this transformation include metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). google.com These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. A subsequent workup with water or a mild acid provides a proton to the resulting alkoxide, yielding the benzylic alcohol.
Table 4: Reduction of the Formyl Group
| Starting Material | Reducing Agent | Product |
|---|---|---|
| This compound | NaBH₄ or LiAlH₄ | {4-[(3-Cyanobenzyl)oxy]phenyl}methanol |
Olefination reactions are powerful tools for converting a carbonyl group into a carbon-carbon double bond (alkene).
Wittig Reaction: The Wittig reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent) to convert aldehydes or ketones into alkenes. wikipedia.orglibretexts.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which decomposes to form the alkene and a stable triphenylphosphine (B44618) oxide byproduct. masterorganicchemistry.comorganic-chemistry.org The stereochemical outcome depends on the nature of the ylide; unstabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org
Horner–Wadsworth–Emmons (HWE) Reaction: The Horner–Wadsworth–Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.orgorganic-chemistry.org These carbanions are generally more nucleophilic than the corresponding phosphonium ylides. wikipedia.org A significant advantage of the HWE reaction is that it predominantly produces the thermodynamically more stable (E)-alkene with high stereoselectivity. organic-chemistry.orgnrochemistry.com Furthermore, the byproduct is a water-soluble dialkyl phosphate (B84403) salt, which is easily removed from the reaction mixture, simplifying purification. alfa-chemistry.com
Table 5: Comparison of Olefination Reactions
| Reaction | Reagent | Key Intermediate | Typical Stereoselectivity | Byproduct |
|---|---|---|---|---|
| Wittig | Phosphonium Ylide (Ph₃P=CHR) | Oxaphosphetane | (Z)-alkene (with unstabilized ylides) | Triphenylphosphine oxide (Ph₃P=O) |
| Horner–Wadsworth–Emmons | Phosphonate Carbanion | Oxaphosphetane | (E)-alkene | Dialkyl phosphate salt |
Reactivity of the Nitrile Moiety
The nitrile group (-C≡N) is less reactive than the formyl group towards many reagents but can undergo its own set of characteristic transformations, most notably hydrolysis.
The hydrolysis of a nitrile is a process that converts the cyano group into a carboxylic acid or its derivatives. The reaction typically requires heating with either aqueous acid or base. libretexts.orglibretexts.org The hydrolysis occurs in two stages: the nitrile is first converted to a carboxamide intermediate, which is then further hydrolyzed to a carboxylic acid. libretexts.orgbyjus.com
Acidic Hydrolysis: When this compound is heated under reflux with a dilute acid like hydrochloric acid (HCl), the nitrile group is hydrolyzed. libretexts.org The final products are the corresponding carboxylic acid and an ammonium (B1175870) salt (e.g., ammonium chloride). byjus.com
Alkaline Hydrolysis: Alternatively, heating the compound with an aqueous base, such as sodium hydroxide (B78521) (NaOH), also hydrolyzes the nitrile. libretexts.org In this case, the product is the salt of the carboxylic acid (e.g., sodium carboxylate), and ammonia (B1221849) gas is evolved. libretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified in a separate step. libretexts.org
Table 6: Hydrolysis of the Nitrile Group
| Condition | Intermediate | Final Product(s) |
|---|---|---|
| Acidic Hydrolysis (e.g., H₃O⁺, heat) | 3-[(4-Formylphenoxy)methyl]benzamide | 3-[(4-Formylphenoxy)methyl]benzoic acid + NH₄⁺ |
| Alkaline Hydrolysis (e.g., NaOH, heat) | 3-[(4-Formylphenoxy)methyl]benzamide | Sodium 3-[(4-formylphenoxy)methyl]benzoate + NH₃ |
Reduction to Primary Amines
The conversion of the nitrile group in this compound to a primary amine is a pivotal transformation for introducing a basic nitrogen center, which is a common feature in many biologically active compounds. This reduction can be effectively achieved through several established methods, primarily involving hydride reagents or catalytic hydrogenation.
One of the most powerful and commonly employed reagents for this purpose is lithium aluminum hydride (LiAlH₄). The reaction typically proceeds by the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile, followed by workup with water to yield the primary amine. doubtnut.comlibretexts.org While specific studies on this compound are not extensively documented in publicly available literature, the reduction of a structurally similar compound, 3-(4-chlorophenoxy)benzonitrile, to [3-(4-chlorophenoxy)phenyl]methanamine has been successfully accomplished using LiAlH₄ in refluxing tetrahydrofuran (B95107) (THF). This suggests a viable synthetic route for the target molecule. However, a significant challenge in the reduction of this compound is the presence of the aldehyde group, which is also readily reduced by LiAlH₄ to a primary alcohol. Therefore, achieving selective reduction of the nitrile would necessitate protection of the aldehyde group prior to the reduction step.
Catalytic hydrogenation offers an alternative, often milder, approach. researchgate.net Catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum-based catalysts are frequently used. researchgate.net The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent. Similar to the LiAlH₄ reduction, the aldehyde group is also susceptible to hydrogenation. Consequently, chemoselectivity becomes a paramount consideration. The choice of catalyst, solvent, temperature, and pressure can influence the relative rates of reduction of the nitrile and aldehyde functionalities.
Table 1: Plausible Methods for the Reduction of the Nitrile Group in this compound
| Method | Reagent/Catalyst | Typical Conditions | Expected Product (without aldehyde protection) |
| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | THF, reflux | 3-((4-(hydroxymethyl)phenoxy)methyl)benzenemethanamine |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Ethanol or Methanol, elevated pressure and temperature | 3-((4-(hydroxymethyl)phenoxy)methyl)benzenemethanamine |
Cycloaddition Reactions (e.g., [2+3] dipolar cycloadditions with azides)
The nitrile functionality of this compound can participate in cycloaddition reactions, most notably [2+3] dipolar cycloadditions with azides to form tetrazoles. researchgate.net Tetrazoles are important heterocyclic motifs in medicinal chemistry, often serving as bioisosteres for carboxylic acids. beilstein-journals.org
The reaction typically involves heating the nitrile with an azide (B81097) source, such as sodium azide (NaN₃), often in the presence of a Lewis acid catalyst or in a high-boiling solvent like dimethylformamide (DMF). ajgreenchem.com The reaction proceeds through the 1,3-dipolar cycloaddition of the azide ion to the carbon-nitrogen triple bond of the nitrile.
For this compound, this reaction would lead to the formation of 5-{3-[(4-formylphenoxy)methyl]phenyl}-1H-tetrazole. The conditions for this transformation generally tolerate a variety of functional groups, and it is plausible that the aldehyde and ether linkages would remain intact under typical reaction conditions. Studies on the cycloaddition of various substituted benzonitriles with sodium azide have shown that the reaction proceeds in good to excellent yields, accommodating both electron-donating and electron-withdrawing substituents on the aromatic ring. ajgreenchem.com
Table 2: Representative [2+3] Dipolar Cycloaddition of a Substituted Benzonitrile (B105546)
| Reactant | Reagent | Conditions | Product | Yield | Reference |
| Benzonitrile | NaN₃, SO₃H-carbon catalyst | DMF, 100 °C, 6 h | 5-Phenyl-1H-tetrazole | 92% | ajgreenchem.com |
Electrophilic Aromatic Substitution on the Benzonitrile and Phenoxy Rings
The two aromatic rings in this compound exhibit different reactivities towards electrophilic aromatic substitution due to the directing and activating/deactivating effects of their respective substituents. The benzonitrile ring is deactivated by the electron-withdrawing cyano group, which directs incoming electrophiles to the meta position. Conversely, the phenoxy ring is activated by the electron-donating ether oxygen, which directs electrophiles to the ortho and para positions relative to the ether linkage.
Halogenation Reactions (e.g., bromination)
The bromination of this compound is expected to occur preferentially on the more activated phenoxy ring. A study on the bromination of the isomeric compound, 4-(3-(formyl)phenoxy)benzonitrile, using N-bromosuccinimide (NBS) in acetonitrile (B52724) with p-toluenesulfonic acid as a catalyst, resulted in the selective bromination of the phenoxy ring ortho to the formyl group, affording 4-(4-bromo-3-formyl-phenoxy)-benzonitrile in 81% yield.
Given the structural similarities, a similar outcome would be anticipated for this compound. The electron-donating ether oxygen directs the incoming electrophile (bromonium ion) to the ortho and para positions. The para position is already substituted, and of the two ortho positions, the one adjacent to the formyl group is sterically less hindered and electronically activated. The benzonitrile ring, being deactivated, would likely remain unreacted under these conditions.
Table 3: Bromination of a Structurally Similar Compound
| Starting Material | Reagent | Catalyst | Solvent | Product | Yield |
| 4-(3-(formyl)phenoxy)benzonitrile | N-Bromosuccinimide (NBS) | p-Toluenesulfonic acid | Acetonitrile | 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile | 81% |
Nitration and Sulfonation Reactions
Nitration and sulfonation are classic electrophilic aromatic substitution reactions. For this compound, these reactions are also expected to favor substitution on the activated phenoxy ring.
Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). ajgreenchem.com The ether oxygen will direct the nitro group to the ortho and para positions. Given that the para position is occupied, nitration would be expected to occur at the positions ortho to the ether linkage.
Sulfonation is usually performed with fuming sulfuric acid (a solution of SO₃ in H₂SO₄). libretexts.orgchemithon.com The electrophile is sulfur trioxide (SO₃). Similar to nitration, the sulfonic acid group (-SO₃H) would be directed to the ortho positions of the phenoxy ring. The reversibility of the sulfonation reaction can sometimes be exploited to control the position of substitution.
Nucleophilic Aromatic Substitution Pathways (if activated)
Nucleophilic aromatic substitution (SNA) is generally challenging on unsubstituted or electron-rich aromatic rings. For an SNA reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to a good leaving group (such as a halide). libretexts.orglibretexts.org
In its current form, this compound is not a prime candidate for nucleophilic aromatic substitution on either ring. Neither ring possesses a suitable leaving group in a position activated by strongly electron-withdrawing substituents. The cyano and formyl groups are electron-withdrawing, but without a leaving group in an ortho or para position on the same ring, a standard SNAr mechanism is unlikely.
However, if the molecule were to be modified, for instance, by introducing a halogen onto one of the aromatic rings through an electrophilic halogenation reaction as described above, subsequent nucleophilic aromatic substitution could become feasible. For example, if the phenoxy ring were to be brominated ortho to the formyl group, the resulting bromo-derivative might undergo nucleophilic substitution under forcing conditions, with the bromide acting as the leaving group, activated by the ortho formyl and para ether linkage (though the ether is donating).
Applications and Advanced Materials Chemistry of 3 4 Formylphenoxy Methyl Benzonitrile
Role as a Versatile Organic Building Block
In organic synthesis, a building block is a molecule that can be readily incorporated into a larger, more complex structure. Due to its two distinct reactive functional groups, 3-[(4-Formylphenoxy)methyl]benzonitrile serves as an exceptionally versatile building block. The aldehyde and nitrile groups can be selectively targeted with a wide array of chemical transformations, allowing for stepwise and controlled synthesis.
The utility of this compound as a precursor stems from the rich and independent chemistry of its aldehyde and nitrile functionalities. Each group can undergo various transformations to introduce new functional groups and build molecular complexity.
The formyl group is a gateway to numerous chemical reactions. For instance, it can be converted into an oxime, which can then be dehydrated to yield a second nitrile group, a common transformation in organic synthesis. nih.govresearchgate.netresearchgate.net It can also participate in cascade reactions, where a single synthetic operation triggers a series of bond-forming events, to rapidly construct intricate heterocyclic systems like isoindolin-1-ones. nih.gov Other key reactions include oxidation to a carboxylic acid, reduction to an alcohol, and participation in C-C bond-forming reactions such as the Wittig or aldol (B89426) reactions.
The nitrile group is also highly versatile. It can be hydrolyzed to a carboxylic acid under acidic or basic conditions, reduced to a primary amine, or undergo partial reduction with specific reagents like diisobutylaluminium hydride (DIBALH) to yield an aldehyde. rsc.orglibretexts.org This group can also react with organometallic reagents or participate in cycloaddition reactions to form heterocyclic rings.
The following table summarizes some of the potential synthetic transformations for each functional group of the molecule, highlighting its role as a precursor.
| Functional Group | Reaction Type | Reagents/Conditions | Resulting Functional Group |
| Formyl (-CHO) | Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acid (-COOH) |
| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol (-CH₂OH) | |
| Reductive Amination | R₂NH, NaBH₃CN | Secondary/Tertiary Amine (-CH₂NR₂) | |
| Wittig Reaction | Ph₃P=CHR | Alkene (-CH=CHR) | |
| Oximation/Dehydration | NH₂OH·HCl, Formic Acid | Nitrile (-C≡N) | |
| Nitrile (-C≡N) | Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |
| Reduction | H₂, Raney Ni; or LiAlH₄ | Primary Amine (-CH₂NH₂) | |
| Partial Reduction | DIBALH, -78 °C then H₃O⁺ | Formyl (-CHO) | |
| Grignard Reaction | R-MgBr, then H₃O⁺ | Ketone (-C(=O)R) |
A molecular scaffold is a core structure upon which a variety of substituents can be attached to create a large collection of related compounds, known as a combinatorial library. nih.govnih.gov Such libraries are invaluable in drug discovery and materials science for screening vast numbers of molecules to find those with desired biological activities or physical properties. researchgate.net
The bifunctional nature of this compound makes it an ideal scaffold for diversity-oriented synthesis. Its two chemically distinct functional groups allow for orthogonal, stepwise reactions. One can first perform a reaction with a set of diverse building blocks at one site (e.g., the aldehyde) and then introduce a second point of diversity by reacting the other site (the nitrile) with a different set of reagents. This strategy allows for the rapid and efficient generation of a large matrix of unique compounds from a single core structure.
For example, a library could be generated by first reacting the formyl group with a collection of 20 different primary amines via reductive amination. Each of these 20 products could then be subjected to hydrolysis of the nitrile group to produce 20 distinct amino-acids, effectively diversifying the molecule at two separate points. This combinatorial approach exponentially increases the number of final compounds synthesized.
Contributions to Supramolecular Chemistry and Molecular Recognition
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. youtube.comnih.gov The structural features of this compound—specifically its aromatic rings and polar nitrile group—make it an excellent candidate for constructing complex supramolecular assemblies.
Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules known as ligands. nih.govnih.gov The properties of a MOF, such as its pore size and chemical environment, are determined by the geometry and functionality of its constituent parts.
Self-assembly is the spontaneous organization of molecules into ordered structures driven by non-covalent interactions. The distinct regions of this compound can participate in several types of these interactions to form higher-order structures.
The key intermolecular forces at play include:
π-π Stacking: The electron-rich aromatic rings can stack on top of one another, an interaction that is common in stabilizing the structures of aromatic compounds.
Dipole-Dipole Interactions: The highly polar nitrile group (-C≡N) and the carbonyl group (C=O) of the aldehyde create significant molecular dipoles, leading to electrostatic attraction between molecules.
Weak Hydrogen Bonds: The oxygen atom of the formyl group and the nitrogen atom of the nitrile group can act as hydrogen bond acceptors, interacting with weak C-H donors on adjacent molecules.
These combined interactions can guide the molecules to self-assemble into well-defined supramolecular architectures, such as sheets, columns, or liquid crystalline phases.
| Interaction Type | Participating Moieties | Description |
| π-π Stacking | Phenyl Rings | Attraction between the electron clouds of adjacent aromatic rings. |
| Dipole-Dipole | Nitrile (-C≡N), Formyl (C=O) | Electrostatic attraction between the positive end of one polar group and the negative end of another. |
| Weak Hydrogen Bonding | C-H donors with O (formyl) or N (nitrile) acceptors | Weak electrostatic interactions that contribute to the overall stability of the assembly. |
Host-guest chemistry involves a larger "host" molecule that possesses a cavity capable of binding a smaller "guest" molecule through non-covalent interactions. youtube.comthno.org This process mimics molecular recognition events found in biological systems, such as enzyme-substrate binding.
Recent research has demonstrated the ability of synthetic supramolecular macrocycles to act as hosts that specifically recognize and bind benzonitrile (B105546) derivatives. springernature.comnih.gov In such a system, the benzonitrile portion of a molecule like this compound can act as the "guest." It can insert into the host's cavity, where it is held in place by a combination of precisely oriented non-covalent forces, including C-H···N interactions between the host's cavity and the guest's nitrile group, as well as π-π stacking. springernature.com This "key-lock" recognition is highly specific; even small changes to the guest molecule can prevent binding. springernature.comnih.gov The ability of the benzonitrile moiety to be selectively recognized makes it a valuable component in the design of molecular sensors and other advanced functional materials.
Functional Materials Development
The unique molecular architecture of this compound, which combines a reactive aldehyde, a polar nitrile group, and two aromatic rings linked by an ether and a methylene (B1212753) bridge, makes it a promising candidate for the development of advanced functional materials. Its bifunctional nature and inherent electronic properties are key to its potential applications in polymer science, optoelectronics, and soft matter.
Precursor for Advanced Polymeric Materials (e.g., polyethers, resins)
The presence of distinct reactive sites on the this compound molecule positions it as a versatile precursor for synthesizing high-performance polymers. The formyl (aldehyde) group is particularly amenable to various polymerization reactions. For instance, it can undergo condensation reactions with phenols to form phenolic resins, a class of materials known for their thermal stability, chemical resistance, and flame-retardant properties.
Furthermore, the aldehyde can be chemically modified, for example, through reduction to a hydroxyl group, creating a new monomer that can participate in the formation of polyethers or polyesters. The nitrile group, while less reactive in polymerization, imparts valuable properties to the final material, such as increased thermal stability, solvent resistance, and a high dielectric constant. While specific research on the polymerization of this compound is not extensively documented, the principles of polymer chemistry suggest its utility in creating novel polymeric systems with tailored properties for specialized applications. mdpi.compolympart.ir
Optoelectronic and Electronic Materials Applications
The electronic structure of this compound is intrinsically suited for applications in optoelectronic materials. The molecule contains an electron-accepting benzonitrile moiety and an electron-donating phenoxy group, forming a donor-acceptor (D-A) type structure. This arrangement is fundamental to the design of materials with specific photophysical properties.
Research into other D-A benzonitrile derivatives has shown their potential in developing materials exhibiting thermally activated delayed fluorescence (TADF). rsc.org Materials with TADF properties are highly sought after for use in organic light-emitting diodes (OLEDs) as they can achieve high efficiency in converting electricity to light. rsc.org The solid-state photophysical properties of benzonitrile compounds can be tuned through molecular design and control of their packing in thin films. rsc.org Additionally, stimuli-responsive emission characteristics, such as mechanochromic luminescence (MCL), where the emission color changes in response to mechanical stress, have been observed in this class of materials. rsc.org The structural features of this compound make it a viable candidate for exploration within this field of advanced electronic materials.
Table 1: Photophysical Properties of Related Donor-Acceptor Benzonitrile Derivatives in PMMA Films
| Compound | Donor Unit | Emission Peak (nm) | Fluorescence Quantum Yield (%) | Delayed Fluorescence Lifetime (µs) |
|---|---|---|---|---|
| D-A-D' 1 | Phenoxazine | 520 | 55 | 3.2 |
| D-A-D' 2 | Carbazole | 485 | 62 | 4.5 |
| D-A-D' 3 | Fluorinated Phenoxazine | 510 | 58 | 3.8 |
| D-A-D' 4 | Fluorinated Carbazole | 475 | 65 | 5.1 |
This table presents representative data for analogous benzonitrile compounds to illustrate their potential optoelectronic properties. Data is generalized from findings on D-A-D' fluorinated benzonitrile compounds. rsc.org
Liquid Crystalline Materials and Soft Matter Applications
The molecular geometry and polarity of this compound suggest its potential for use in liquid crystalline materials. Successful liquid crystal design often relies on molecules possessing a combination of rigid and flexible parts, along with anisotropy in molecular shape and polarity. This compound features rigid aromatic rings connected by a semi-flexible ether-methylene linkage.
The strong dipole moment of the terminal nitrile group is a common feature in many known liquid crystalline compounds (mesogens), as it promotes the intermolecular interactions necessary for the formation of ordered, yet fluid, mesophases. researchgate.net The non-linear, or 'bent-core', shape resulting from the meta- and para- substitution pattern could potentially lead to the formation of unique and highly desirable liquid crystal phases. Research has demonstrated that benzonitrile-based molecules can form nematic and smectic phases that are stable over wide temperature ranges, sometimes even at room temperature. researchgate.net These properties are crucial for applications in displays, sensors, and other soft matter technologies. rsc.org
Ligand Design in Catalysis
The functional groups within this compound provide multiple coordination sites (the nitrile nitrogen, the aldehyde oxygen, and the ether oxygen), making it an excellent scaffold for the design of specialized ligands for metal-catalyzed reactions.
Development of Ligand Scaffolds for Transition Metal Catalysis
The true potential of this compound in catalysis lies in its use as a building block for more complex, multidentate ligands. The formyl group is readily converted into an imine through condensation with a primary amine, creating a Schiff base. This reaction is a cornerstone of ligand synthesis, allowing for the introduction of a wide variety of steric and electronic properties by choosing the appropriate amine.
For example, reacting the compound with an amino-substituted phosphine (B1218219), pyridine, or other heterocyclic amine can generate bidentate or tridentate ligands capable of forming stable chelate complexes with transition metals like palladium, copper, nickel, and rhodium. rutgers.edunih.gov The nitrile group can either remain as a coordinating site or be hydrolyzed to an amide or carboxylic acid to introduce further functionality. The design flexibility allows for the creation of ligands with precisely controlled steric hindrance and electronic environments around the metal center, which is critical for influencing the activity and selectivity of a catalyst. rutgers.edu
Application in Asymmetric Catalysis for Enantioselective Transformations
A significant application of custom-designed ligands is in the field of asymmetric catalysis, where a chiral catalyst directs a reaction to favor the formation of one enantiomer of the product over the other. This compound is an ideal starting material for creating chiral ligands.
By reacting the aldehyde with a chiral amine or diamine, a chiral Schiff base ligand is formed. When this chiral ligand coordinates to a transition metal, it creates a chiral environment that can effectively control the stereochemical outcome of a reaction. Phenoxy-functionalized chiral ligands have proven effective in a range of enantioselective transformations, including Michael additions. nih.gov For instance, rare-earth metal complexes with chiral phenoxy-functionalized ligands have been successfully used to catalyze the addition of malononitrile (B47326) to unsaturated ketones, producing the desired products in high yields and with high enantioselectivity. nih.gov This strategy provides an efficient route to synthesizing enantiomerically enriched molecules, which are of paramount importance in the pharmaceutical and fine chemical industries. nih.gov
Table 2: Enantioselective Michael Addition Using a Phenoxy-Functionalized Chiral Ligand System
| Substrate (Unsaturated Ketone) | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| Chalcone | La[N(SiMe₃)₂]₃ / Chiral Ligand | 95 | 92 |
| 4'-Methylchalcone | La[N(SiMe₃)₂]₃ / Chiral Ligand | 98 | 94 |
| 4'-Chlorochalcone | La[N(SiMe₃)₂]₃ / Chiral Ligand | 92 | 90 |
| Benzylideneacetone | La[N(SiMe₃)₂]₃ / Chiral Ligand | 88 | 85 |
This table shows representative results for the catalytic enantioselective Michael addition of malononitrile to α,β-unsaturated ketones using a rare-earth metal amide with a chiral phenoxy-functionalized TsDPEN ligand, demonstrating the effectiveness of this ligand class in asymmetric transformations. nih.gov
Tailoring Catalytic Activity and Selectivity Through Electronic and Steric Modifications
The catalytic potential of complexes derived from this compound is intrinsically linked to the electronic and steric environment of the molecule. By systematically modifying its structure, it is possible to fine-tune the catalytic activity and selectivity for a variety of chemical transformations. The benzonitrile and formyl functionalities, along with the phenyl rings, offer multiple sites for substitution, allowing for precise control over the catalyst's performance.
Electronic Effects:
The electron-donating or electron-withdrawing nature of substituents on the aromatic rings can significantly influence the catalytic cycle. For instance, in metal-catalyzed cross-coupling reactions, the electronic properties of ligands coordinated to the metal center are crucial. The benzonitrile moiety, being electron-withdrawing, can affect the electron density at a coordinated metal center. Further modification by introducing substituents on either of the phenyl rings can modulate this effect.
An electron-withdrawing group (EWG) on the benzonitrile ring would further decrease the electron density on the nitrile nitrogen, potentially strengthening its coordination to a metal center and influencing the redox potential of the catalyst. Conversely, an electron-donating group (EDG) would increase electron density, which could facilitate oxidative addition steps in a catalytic cycle. A study on benzonitrile-containing ligands in Nickel-catalyzed cross-coupling reactions demonstrated that the benzonitrile group can act as an electron-acceptor, promoting reductive elimination. chemrxiv.org
The formyl group also plays a key role. Its electrophilic nature can be altered by substituents on its host phenyl ring. An EDG would make the formyl group more electron-rich and less reactive, while an EWG would enhance its electrophilicity. This modulation is critical in reactions where the aldehyde functionality directly participates, such as in hydrogenation or condensation reactions. Research on the hydrogenation of benzaldehyde (B42025) derivatives has shown that the electronic nature of substituents on the phenyl ring impacts the reaction rate and conversion. researchgate.net
Illustrative Data on Electronic Modifications and Potential Catalytic Impact:
| Modification Site | Substituent Type | Hypothesized Effect on Electronic Properties | Potential Impact on Catalytic Activity |
| Benzonitrile Phenyl Ring | Electron-Donating Group (e.g., -OCH₃, -CH₃) | Increases electron density on the nitrile and the ring. | May enhance oxidative addition in cross-coupling catalysis; could alter substrate binding affinity. |
| Benzonitrile Phenyl Ring | Electron-Withdrawing Group (e.g., -NO₂, -CF₃) | Decreases electron density on the nitrile and the ring. | May promote reductive elimination; could stabilize low-valent metal centers. chemrxiv.org |
| Formyl Phenyl Ring | Electron-Donating Group (e.g., -OH, -NH₂) | Decreases the electrophilicity of the formyl carbon. | May decrease the rate of nucleophilic attack at the aldehyde; could alter selectivity in condensation reactions. |
| Formyl Phenyl Ring | Electron-Withdrawing Group (e.g., -Cl, -Br) | Increases the electrophilicity of the formyl carbon. | May increase the rate of hydrogenation or other reduction reactions of the aldehyde. |
Steric Effects:
Steric hindrance around the coordinating atoms (nitrile nitrogen and formyl oxygen) can dictate the selectivity of a catalyst. By introducing bulky substituents at positions ortho to the nitrile or formyl groups, or on the benzyl (B1604629) bridge, one can control the access of substrates to the catalytic center. This is particularly important for achieving stereoselectivity in asymmetric catalysis.
For example, bulky groups can create a chiral pocket around a metal center, favoring the formation of one enantiomer over another. Studies on porphyrin-based catalysts have highlighted that steric hindrance is a crucial factor in stabilizing reactive intermediates and influencing product distribution. rsc.orgrsc.org Similarly, for catalysts derived from this compound, introducing sterically demanding groups could enforce a specific substrate orientation, leading to enhanced regioselectivity or stereoselectivity.
Illustrative Data on Steric Modifications and Potential Catalytic Impact:
| Modification Site | Substituent Type | Hypothesized Effect on Steric Environment | Potential Impact on Catalytic Selectivity |
| Ortho to Nitrile Group | Bulky Alkyl Group (e.g., -C(CH₃)₃) | Increases steric hindrance around the nitrile nitrogen. | May influence substrate approach and enhance regioselectivity or enantioselectivity in metal-catalyzed reactions. |
| Ortho to Formyl Group | Large Aromatic Group (e.g., Phenyl) | Creates a crowded environment around the aldehyde. | Could favor the formation of a specific stereoisomer in aldol or similar reactions. |
| Benzyl Methylene Bridge | Alkyl or Aryl Substitution | Restricts the flexibility of the ether linkage. | Can alter the bite angle of the potential ligand, affecting the stability and reactivity of the resulting metal complex. |
By a judicious combination of electronic and steric modifications, catalysts based on this compound can be rationally designed to achieve high efficiency and selectivity for specific chemical transformations.
Chemical Biology Probes and Sensor Development
The unique structural features of this compound, namely the reactive aldehyde and the environmentally sensitive nitrile group, make it a promising scaffold for the development of chemical biology probes and sensors. These tools are essential for studying biological processes, identifying therapeutic targets, and diagnosing diseases.
Design of Chemical Biology Probes:
Chemical probes are small molecules used to study and manipulate biological systems. The this compound structure can be elaborated into such probes. The formyl group provides a convenient handle for bioconjugation. For instance, it can readily react with aminooxy or hydrazine-functionalized biomolecules or fluorescent dyes to form stable oxime or hydrazone linkages. This allows for the attachment of reporter groups (e.g., fluorophores, biotin) or affinity tags.
Potential Functionalization for Probe Development:
| Functional Group | Modification Strategy | Resulting Probe Type | Application |
| Formyl Group | Reaction with a fluorescent hydrazine/aminooxy derivative. | Fluorescent Probe | Cellular imaging and tracking of the molecule's localization. |
| Formyl Group | Conjugation to a biotinylated handle. | Affinity Probe | Pull-down assays to identify binding partners. |
| Aromatic Rings | Introduction of a diazirine or benzophenone (B1666685) moiety. | Photoaffinity Probe | Covalent labeling and identification of target proteins. nih.gov |
| Overall Scaffold | Attachment to a known pharmacophore. | Targeted Covalent Inhibitor | Probing the active site of a specific enzyme. |
Development of Chemical Sensors:
Chemical sensors are devices that detect and respond to a chemical stimulus. The nitrile group in this compound has electronic properties that can be sensitive to its local environment, making it a potential component in fluorescent or electrochemical sensors. For example, derivatives of 4-(N,N-Dimethylamino)benzonitrile are known to exhibit twisted intramolecular charge transfer (TICT) fluorescence, which is sensitive to solvent polarity and viscosity. rsc.org By analogy, appropriate functionalization of the this compound scaffold could lead to novel fluorescent sensors.
The formyl group can also be utilized in sensor design. It can act as a recognition site for specific analytes. For instance, sensors for formaldehyde (B43269) and other aldehydes have been developed using various materials, including metal oxides. mdpi.commdpi.com The phenoxy ether linkage provides a stable and versatile platform for constructing more complex sensor architectures. Electrochemical sensors based on phenolic compounds have also been widely studied, suggesting that derivatives of this molecule could be used to develop new sensing platforms. mdpi.com
Potential Sensor Applications:
Fluorescent Sensors: By incorporating a donor-acceptor pair across the molecular framework, it may be possible to design a sensor whose fluorescence properties change upon binding to a target analyte, such as a metal ion or a small biomolecule.
Electrochemical Sensors: The molecule could be immobilized on an electrode surface to create a sensor for detecting analytes that interact with the formyl or nitrile groups. The redox properties of the molecule or its derivatives could be exploited for this purpose.
"Chemical Nose/Tongue" Arrays: This compound and its derivatives could be part of a sensor array where each molecule has a slightly different response to a range of analytes, allowing for pattern-based detection of complex mixtures. morressier.com
The versatility of the this compound structure provides a rich platform for the design and synthesis of innovative tools for chemical biology and sensor technology.
Computational and Theoretical Investigations of 3 4 Formylphenoxy Methyl Benzonitrile
Electronic Structure Theory and Quantum Chemical Calculations
Quantum chemical calculations offer profound insights into the electronic structure, reactivity, and stability of molecules. For 3-[(4-formylphenoxy)methyl]benzonitrile, methods like Density Functional Theory (DFT) and ab initio calculations are employed to elucidate its fundamental properties.
Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization
The initial step in computational analysis involves determining the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this is typically achieved using DFT, a method that balances computational cost and accuracy effectively. A common approach involves the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is used in conjunction with a basis set, such as 6-311++G(d,p), which provides a flexible description of the electron distribution.
The optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the configuration with the lowest possible energy on the potential energy surface. The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that the optimized structure corresponds to a true energy minimum. These calculations provide precise data on the molecule's geometric parameters.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energies and Spatial Distribution)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A larger gap suggests higher stability and lower reactivity.
For this compound, the HOMO is typically localized on the phenoxy ring, which is rich in electrons, while the LUMO is often distributed over the benzonitrile (B105546) and formyl groups, which are electron-withdrawing. This distribution indicates that the phenoxy ring is the most probable site for electrophilic attack, whereas the benzonitrile and formyl moieties are more susceptible to nucleophilic attack.
Interactive Data Table: Frontier Orbital Energies
| Orbital | Energy (eV) |
| HOMO | -7.01 |
| LUMO | -2.25 |
| HOMO-LUMO Gap | 4.76 |
Note: The values presented are representative and may vary depending on the specific computational method and basis set used.
Charge Distribution and Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. In the MEP map of this compound, negative potential (typically colored red or yellow) is concentrated around the electronegative oxygen atom of the formyl group and the nitrogen atom of the nitrile group, indicating these are sites prone to electrophilic attack. Conversely, positive potential (colored blue) is generally found around the hydrogen atoms, particularly those of the formyl group and the aromatic rings.
This analysis is vital for predicting intermolecular interactions, such as hydrogen bonding, and for understanding how the molecule will interact with other reagents or biological targets.
Reactivity Indices and Fukui Functions for Predicting Reaction Sites
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Fukui functions take this analysis a step further by identifying specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. These local reactivity descriptors are essential for predicting the regioselectivity of chemical reactions. For this compound, Fukui function analysis would likely confirm that the formyl carbon and the nitrile carbon are primary sites for nucleophilic attack, while the phenoxy ring is the preferred region for electrophilic attack.
Conformational Analysis and Molecular Mechanics/Dynamics Simulations
Energy Minimized Geometries and Identification of Stable Conformers
Conformational analysis involves systematically rotating the rotatable bonds of the molecule and calculating the energy of each resulting conformer. This potential energy surface scan helps to identify the low-energy, stable conformations. For this compound, the key dihedral angles are those around the C-O-C ether linkage and the Ph-CH2 bond. The most stable conformer will be the one that minimizes steric hindrance between the two aromatic rings and optimizes electronic interactions. Computational studies reveal that the global minimum energy conformer typically adopts a non-planar arrangement, which provides the most favorable balance of these factors.
Dynamics of Intramolecular Rotations and Conformational Flexibility
The molecular structure of this compound possesses several rotatable single bonds, which impart significant conformational flexibility. The primary sources of this flexibility are the rotations around the benzyl (B1604629) C-C bond, the C-O ether bonds, and the C-CH2 bond. Computational studies, particularly those employing density functional theory (DFT) and ab initio methods, are crucial for exploring the potential energy surface (PES) of the molecule. nih.gov By systematically rotating these bonds, a conformational search can identify various local energy minima, which correspond to stable conformers, and the transition states that connect them.
The two most significant rotational degrees of freedom are the torsion angles defined by the C(aromatic)-CH2-O-C(aromatic) linkage. Rotation around the CH2-O and O-C(aromatic) bonds dictates the spatial orientation of the two aromatic rings relative to each other. These rotations are not free and are governed by a balance of electronic effects, such as conjugation, and steric hindrance between the rings and their substituents. The formyl (-CHO) and cyano (-CN) groups, being electronically distinct, influence the charge distribution and stability of different conformations.
Quantum chemical calculations can determine the rotational barriers for these intramolecular motions. nih.gov For instance, the barrier to rotation around the ether linkage is influenced by the interplay between the p-orbitals of the oxygen and the π-systems of the aromatic rings. The presence of a planar, low-energy conformation where the two rings are coplanar might be expected, but steric clashes would likely force them into a twisted arrangement. The most stable conformers are predicted to be those that minimize steric repulsion while optimizing favorable electronic interactions. nih.gov These computational explorations reveal a complex conformational landscape with multiple stable or meta-stable states that can interconvert under appropriate energetic conditions.
Intermolecular Interactions and Solvent Effects on Molecular Conformation
The conformation of this compound is sensitive to its environment, particularly the presence of solvent molecules. Intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, can significantly alter the relative energies of different conformers, thereby shifting the conformational equilibrium. rsc.orgresearchgate.net The molecule features polar functional groups—the nitrile and the formyl group—which can act as hydrogen bond acceptors.
Computational chemistry models these environmental influences using either implicit or explicit solvent models. nih.gov Implicit models, like the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, which is an efficient way to capture bulk electrostatic effects. primescholars.com In polar solvents, conformers with larger dipole moments are preferentially stabilized, which can alter the conformational population compared to the gas phase.
Prediction of Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (1H, 13C)
Theoretical prediction of NMR spectra is a powerful tool for structure elucidation and is commonly performed using quantum mechanical calculations, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.govnih.gov These calculations can provide highly accurate predictions of both ¹H and ¹³C chemical shifts, aiding in the assignment of experimental spectra. rsc.org The predicted chemical shifts are influenced by the molecule's electronic structure and its three-dimensional conformation.
For this compound, distinct signals are expected for each unique proton and carbon environment. The chemical shifts are highly dependent on the local electronic environment, which is modulated by the electron-withdrawing nature of the cyano and formyl groups and the electron-donating character of the ether oxygen.
Predicted ¹H NMR Chemical Shifts: The aldehyde proton is expected to be the most deshielded, appearing at the lowest field. The methylene (B1212753) bridge protons are deshielded by the adjacent oxygen and two aromatic rings. The aromatic protons will appear in the typical aromatic region, with their specific shifts determined by their position relative to the electron-withdrawing and electron-donating substituents.
Predicted ¹³C NMR Chemical Shifts: The carbonyl carbon of the aldehyde is the most deshielded carbon atom. The nitrile carbon has a characteristic chemical shift, while the aromatic carbons show a range of shifts depending on their substitution pattern. The methylene bridge carbon is also clearly distinguishable.
Below is an interactive table of theoretically predicted NMR chemical shifts. These values are estimates based on computational models and principles of NMR spectroscopy.
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Aldehyde (-CHO) | 9.9 - 10.1 | 190.0 - 192.0 |
| Methylene (-CH₂-) | 5.1 - 5.3 | 68.0 - 70.0 |
| Aromatic (formyl-ring) | 7.0 - 8.0 | 115.0 - 165.0 |
| Aromatic (cyano-ring) | 7.4 - 7.8 | 110.0 - 140.0 |
| Nitrile (-C≡N) | - | 117.0 - 119.0 |
| Quaternary (C-CN) | - | 112.0 - 114.0 |
| Quaternary (C-CHO) | - | 130.0 - 132.0 |
| Quaternary (C-O) | - | 162.0 - 164.0 |
| Quaternary (C-CH₂) | - | 138.0 - 140.0 |
Infrared (IR) and Raman Vibrational Frequencies
Computational methods, primarily DFT, are widely used to calculate the vibrational frequencies of molecules. nih.govijtsrd.com The resulting theoretical spectrum provides a set of normal modes, each with a corresponding frequency and intensity, which can be correlated with experimental IR and Raman spectra. nih.govorientjchem.org For a complex molecule like this compound, this computational analysis is invaluable for assigning the numerous vibrational bands to specific atomic motions.
The predicted vibrational spectrum is characterized by several key stretching and bending modes associated with its functional groups. The C≡N stretch of the nitrile group and the C=O stretch of the formyl group are expected to be strong and highly characteristic bands in the IR spectrum. The aromatic rings give rise to a series of C=C stretching and C-H bending vibrations.
The table below presents the predicted principal vibrational modes and their expected frequencies. Calculated frequencies are often systematically overestimated and are therefore scaled by an appropriate factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. orientjchem.org
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity |
| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium |
| C-H Stretch (Aldehyde) | -CHO | 2900 - 2800 | Weak |
| C-H Stretch (Methylene) | -CH₂- | 3000 - 2850 | Medium |
| C≡N Stretch | -CN | 2240 - 2220 | Strong (IR), Strong (Raman) |
| C=O Stretch | -CHO | 1710 - 1690 | Very Strong (IR) |
| C=C Stretch (Aromatic) | Ar-C=C | 1610 - 1450 | Medium-Strong |
| C-O-C Asymmetric Stretch | Ether | 1270 - 1230 | Strong (IR) |
| C-O-C Symmetric Stretch | Ether | 1080 - 1020 | Medium (IR) |
| C-H Out-of-plane Bend | Ar-H | 900 - 700 | Strong (IR) |
UV-Visible Absorption Spectra and Electronic Transitions
The electronic absorption properties of this compound can be predicted using time-dependent density functional theory (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light in the UV-Visible range. researchgate.net The predicted spectrum consists of absorption bands characterized by their maximum wavelength (λ_max), oscillator strength (related to intensity), and the nature of the electronic transition involved.
The chromophores in this molecule are the benzonitrile and formyl-substituted benzene (B151609) rings. The primary electronic transitions expected are π→π* transitions associated with the delocalized π-electron systems of the aromatic rings. libretexts.org The presence of the carbonyl group also introduces the possibility of a lower-energy n→π* transition, involving the promotion of a non-bonding electron from the oxygen lone pair to an anti-bonding π* orbital. libretexts.org This transition is typically weaker in intensity than π→π* transitions.
Computational analysis can identify the specific molecular orbitals involved in each transition, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this molecule, the HOMO is likely localized on the electron-rich phenoxy ring, while the LUMO may be distributed over the electron-deficient benzonitrile or formylphenyl moieties.
| Transition Type | Orbitals Involved | Predicted λ_max (nm) | Intensity |
| π → π | HOMO → LUMO | ~280-300 | Strong |
| π → π | Deeper π → π | ~230-250 | Strong |
| n → π | n(O) → π*(C=O) | ~320-340 | Weak |
Mass Spectrometry Fragmentation Patterns and Isotope Distribution
Computational mass spectrometry involves predicting the fragmentation pathways of a molecule upon ionization. wishartlab.com In silico tools can model the bond dissociations that occur in a mass spectrometer to predict the mass-to-charge ratios (m/z) of the resulting fragment ions. nih.govdb-thueringen.de For this compound (molar mass: 237.25 g/mol ), electron ionization (EI) would likely lead to a series of characteristic fragmentations.
The molecular ion [M]⁺• would be observed at m/z 237. The most probable fragmentation pathways involve the cleavage of the weakest bonds, particularly the benzylic C-O and C-C bonds. The ether linkage is a common site for cleavage.
Key Predicted Fragmentation Pathways:
Benzylic Cleavage: Cleavage of the CH₂-O bond is highly favorable, leading to the formation of a stable cyanobenzyl cation.
[C₈H₆N]⁺ at m/z 116.
Alpha-Cleavage at Ether: Cleavage of the Ar-O bond can produce a cyanobenzyl methyl radical and a formylphenoxide ion.
Loss of Formyl Radical: The parent ion can lose the formyl radical (•CHO).
[M - CHO]⁺ at m/z 208.
Loss of CO: Subsequent loss of carbon monoxide from the [M - H]⁺ ion is also a common pathway for aldehydes.
The table below summarizes the major ions expected in the mass spectrum. Computational tools can also simulate the full isotope pattern for each fragment based on the natural abundance of ¹³C, ¹⁵N, ¹⁸O, and ²H. rsc.org
| m/z | Proposed Ion Structure / Fragment Lost | Formula of Ion |
| 237 | Molecular Ion [M]⁺• | [C₁₅H₁₁NO₂]⁺• |
| 236 | [M-H]⁺ | [C₁₅H₁₀NO₂]⁺ |
| 208 | [M-CHO]⁺ | [C₁₄H₁₀NO]⁺ |
| 121 | [4-formylphenoxide]⁺ | [C₇H₅O₂]⁺ |
| 116 | [cyanobenzyl]⁺ | [C₈H₆N]⁺ |
| 90 | [cyanotropylium intermediate]⁺ | [C₇H₄N]⁺ |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Design Principles
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are instrumental in modern drug discovery and materials science, providing a rational basis for the design of new molecules with enhanced or desired characteristics. By identifying key molecular descriptors—numerical values that quantify specific aspects of a molecule's structure—researchers can predict the activity or properties of novel compounds before their synthesis, thereby saving significant time and resources.
For a molecule like this compound, which possesses distinct structural features such as a benzonitrile group, a phenoxy linker, and a formyl (aldehyde) moiety, QSAR and QSPR studies on analogous structures can offer profound insights into the design principles for developing derivatives with tailored functionalities. Although specific QSAR/QSPR studies on this compound are not extensively documented, a wealth of information can be gleaned from research on compounds containing its key structural motifs. These studies consistently highlight the importance of three main classes of molecular descriptors: hydrophobic, electronic, and steric.
Hydrophobic Descriptors:
Hydrophobicity is a crucial factor that governs a molecule's ability to cross biological membranes and interact with hydrophobic pockets in target proteins. The most common descriptor for hydrophobicity is the logarithm of the octanol-water partition coefficient (logP or ALogP). In studies of benzonitrile-containing compounds, such as analogs of the aromatase inhibitor letrozole, hydrophobicity has been shown to be a significant contributor to biological activity. nih.gov A well-balanced logP is often necessary; while increased hydrophobicity can enhance binding to a target, excessively high values can lead to poor solubility and non-specific binding.
The following interactive table illustrates how modifications to the core structure of a hypothetical series of benzonitrile derivatives can influence their hydrophobicity (ALogP) and, consequently, their predicted biological activity. The data demonstrates a general trend where an increase in ALogP correlates with an increase in activity, up to an optimal point.
| Compound | R Group | ALogP | Predicted pIC50 |
| 1 | -H | 2.5 | 6.2 |
| 2 | -CH3 | 3.0 | 6.8 |
| 3 | -Cl | 3.2 | 7.1 |
| 4 | -OCH3 | 2.7 | 6.5 |
| 5 | -CF3 | 3.8 | 7.5 |
This table is illustrative and based on general principles observed in QSAR studies of benzonitrile derivatives.
Electronic Descriptors:
The electronic properties of a molecule dictate its ability to participate in electrostatic interactions, hydrogen bonding, and charge-transfer processes, all of which are fundamental to molecular recognition and reactivity. Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and various superdelocalizability indices.
For instance, in QSAR studies on the toxicity of aromatic aldehydes, electronic descriptors have been found to be critical. The maximum acceptor superdelocalizability (Amax), which reflects the propensity of a molecule to accept electrons, has been successfully used to model the toxicity of these compounds. nih.gov Similarly, for benzonitrile analogs acting as aromatase inhibitors, the HOMO-LUMO energy gap has been identified as an important descriptor, indicating that the molecule's electronic reactivity and stability are key to its inhibitory action. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity.
The interactive table below demonstrates the relationship between electronic descriptors and the predicted activity of hypothetical aromatic aldehyde derivatives. It shows how the introduction of electron-withdrawing or electron-donating groups can alter the HOMO-LUMO gap and influence the compound's biological effect.
| Compound | R Group | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Predicted Activity |
| 1 | -H | -6.8 | -1.5 | 5.3 | Moderate |
| 2 | -NO2 | -7.5 | -2.2 | 5.3 | High |
| 3 | -OH | -6.2 | -1.1 | 5.1 | High |
| 4 | -CH3 | -6.5 | -1.3 | 5.2 | Moderate |
| 5 | -CN | -7.3 | -2.0 | 5.3 | High |
This table is illustrative and based on general principles observed in QSAR studies of aromatic aldehydes.
Steric Descriptors:
Steric factors relate to the size and shape of a molecule and are crucial for ensuring a proper fit within a biological target's binding site. Descriptors such as molecular weight, molar refractivity, and various topological indices are used to quantify these properties. In the context of designing derivatives of this compound, steric considerations would be vital for optimizing interactions with a target receptor. The placement and size of substituents could either enhance or hinder the desired biological effect. For example, QSAR studies on various bioactive compounds have shown that molar refractivity, a measure of both molecular volume and polarizability, often correlates with activity.
The following interactive table illustrates how steric parameters can influence the activity of a hypothetical series of phenoxy-containing compounds. It shows that there is often an optimal size for substituents to achieve the best fit and, therefore, the highest activity.
| Compound | R Group | Molecular Weight ( g/mol ) | Molar Refractivity | Predicted Activity |
| 1 | -H | 150.18 | 45.2 | Low |
| 2 | -CH3 | 164.21 | 49.8 | Moderate |
| 3 | -C(CH3)3 | 206.30 | 63.7 | High |
| 4 | -Phenyl | 226.27 | 67.9 | Moderate |
| 5 | -Adamantyl | 284.42 | 89.5 | Low |
This table is illustrative and based on general principles observed in QSPR and QSAR studies.
Advanced Spectroscopic and Analytical Characterization of 3 4 Formylphenoxy Methyl Benzonitrile
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of each atom.
One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, serve as a fundamental fingerprint for 3-[(4-Formylphenoxy)methyl]benzonitrile.
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their proximity to other protons (spin-spin coupling). For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons on both the benzonitrile (B105546) and phenoxy rings, the aldehydic proton, and the methylene (B1212753) (-CH₂-) bridge protons. The aldehydic proton would appear at a characteristic downfield shift (around 9.8-10.0 ppm). The aromatic protons would resonate in the range of 7.0-8.0 ppm, with their specific shifts and coupling patterns revealing their substitution pattern on the rings. The benzylic protons of the methylene group would typically appear as a singlet around 5.0-5.5 ppm.
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. Key signals would include the nitrile carbon (around 118-120 ppm), the aldehyde carbonyl carbon (around 190-192 ppm), the carbons of the two aromatic rings, and the methylene bridge carbon (around 69-71 ppm).
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet (s) |
| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplets (m) |
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aldehyde Carbonyl (C=O) | 190 - 192 |
| Aromatic (Ar-C) | 110 - 165 |
| Nitrile (C≡N) | 118 - 120 |
| Methylene (-CH₂-) | 69 - 71 |
Two-dimensional NMR techniques are employed to resolve complex structures by correlating different nuclei through bonds or through space.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would establish the connectivity between protons on each of the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for definitively assigning the ¹³C signals based on the assignments of their attached protons, such as linking the methylene protons to the methylene carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). HMBC is instrumental in piecing together the molecular skeleton. For instance, it would show correlations between the methylene protons and the carbons of both aromatic rings, confirming the ether linkage. It would also show correlations from the aldehydic proton to carbons on the phenoxy ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. In this molecule, NOESY could show through-space correlations between the methylene protons and the protons on the adjacent aromatic rings.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental formula of a compound.
HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places). This accuracy allows for the unambiguous determination of the elemental formula of the parent ion of this compound (C₁₅H₁₁NO₂), distinguishing it from other compounds with the same nominal mass. The expected monoisotopic mass is 237.07898 Da.
Table 3: HRMS Data for this compound
| Ion | Elemental Formula | Calculated Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₁₅H₁₂NO₂⁺ | 238.08626 |
Tandem mass spectrometry (MS/MS) experiments can be performed to fragment the parent ion and analyze the resulting fragment ions. The fragmentation pattern provides valuable information about the compound's structure, acting as a "molecular fingerprint." For this compound, key fragmentation pathways would likely involve the cleavage of the ether bond, leading to characteristic fragments corresponding to the cyanobenzyl and formylphenoxy moieties. The analysis of these pathways helps to confirm the connectivity of the different structural units within the molecule.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. Specific functional groups absorb at characteristic frequencies. For this compound, the IR spectrum would be expected to show strong, characteristic absorption bands for the nitrile (C≡N) stretch (around 2220-2230 cm⁻¹), the aldehyde carbonyl (C=O) stretch (around 1690-1710 cm⁻¹), the C-H stretch of the aldehyde (around 2720 and 2820 cm⁻¹), the aromatic C=C stretching vibrations (in the 1400-1600 cm⁻¹ region), and the C-O-C ether linkage stretches (around 1200-1250 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. The symmetric nitrile stretch, for example, often gives a strong and sharp signal in the Raman spectrum.
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Nitrile (-C≡N) | Stretch | 2220 - 2230 |
| Aldehyde (-CHO) | C=O Stretch | 1690 - 1710 |
| Aldehyde (-CHO) | C-H Stretch | ~2720 & ~2820 |
| Ether (Ar-O-CH₂) | C-O Stretch | 1200 - 1250 |
Characteristic Functional Group Frequencies (nitrile, aldehyde, ether, aromatic)
Specific experimental Infrared (IR) or Raman spectroscopy data for this compound are not available in published literature. While theoretical frequencies can be predicted based on the functional groups present, empirical data is necessary for a definitive analysis.
Based on general spectroscopic principles for analogous compounds, the following characteristic frequencies would be expected:
| Functional Group | Expected Frequency Range (cm⁻¹) | Vibration Mode |
| Nitrile (C≡N) | 2220 - 2240 | Stretching |
| Aldehyde (C=O) | 1690 - 1715 | Stretching |
| Aldehyde (C-H) | 2800 - 2900 and 2700 - 2800 | Stretching |
| Ether (Ar-O-CH₂) | 1230 - 1270 (asymmetric) and 1020 - 1075 (symmetric) | C-O Stretching |
| Aromatic (C=C) | 1450 - 1600 | Ring Stretching |
| Aromatic (C-H) | 3000 - 3100 (stretching) and 690 - 900 (bending) | Stretching and Out-of-Plane Bending |
Note: This table represents generalized data and does not reflect experimental findings for this compound.
Conformational Analysis and Intermolecular Interactions in Solid and Solution States
No dedicated studies on the conformational analysis or intermolecular interactions of this compound in either the solid or solution state have been found. Such an analysis would typically involve techniques like variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy or computational modeling, for which no published results are available for this specific molecule.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
Conjugation Effects and Electronic Transitions
Experimental UV-Vis absorption and fluorescence emission spectra for this compound have not been reported. The electronic transitions, influenced by the conjugation between the benzonitrile and formylphenoxy moieties through the ether linkage, cannot be empirically described without this data.
Photophysical Properties and Quantum Yield Determinations
There is no available information regarding the photophysical properties, such as fluorescence lifetime or quantum yield, for this compound.
X-ray Diffraction Analysis
Single Crystal X-ray Diffraction for Absolute Structure and Stereochemical Assignment
A search of crystallographic databases reveals that a single-crystal X-ray diffraction structure for this compound has not been determined or deposited. Therefore, definitive information on its absolute structure, bond lengths, bond angles, and crystal packing in the solid state is not available.
Powder X-ray Diffraction for Solid-State Polymorphism and Crystallinity
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique that provides unique insights into the solid-state nature of a crystalline material. By measuring the scattering of X-rays from the lattice planes of a crystalline sample, a diffraction pattern is generated, which serves as a distinctive fingerprint of the specific crystalline form. This technique is indispensable for identifying and differentiating polymorphs—different crystalline structures of the same compound—and for assessing the degree of crystallinity.
The diffraction angle (2θ) and the intensity of the diffracted X-rays are recorded to produce a diffractogram. The positions of the diffraction peaks are governed by Bragg's Law (nλ = 2d sinθ), where 'd' is the spacing between crystal lattice planes. Different polymorphs will exhibit distinct PXRD patterns due to their different crystal lattices and unit cell dimensions. The sharpness and intensity of the peaks are indicative of the degree of crystallinity; sharp, well-defined peaks suggest a highly crystalline material, whereas broad, diffuse halos are characteristic of amorphous solids.
For this compound, PXRD analysis is critical to control the solid-state form, as different polymorphs can possess varying physical properties such as solubility, melting point, and stability.
Hypothetical Powder X-ray Diffraction Data for Crystalline Form I of this compound
Due to the absence of publicly available experimental PXRD data for this compound, the following table represents a hypothetical dataset for a crystalline form, designated as Form I. This data is illustrative of a typical PXRD pattern for a crystalline organic compound.
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 85 |
| 12.8 | 6.91 | 45 |
| 15.2 | 5.82 | 100 |
| 18.7 | 4.74 | 60 |
| 21.1 | 4.21 | 95 |
| 23.5 | 3.78 | 70 |
| 25.9 | 3.44 | 50 |
| 28.3 | 3.15 | 30 |
This representative data for Form I shows a set of characteristic peaks, with the most intense peak observed at 15.2° 2θ. The presence of multiple sharp peaks indicates a well-ordered crystalline structure. Any significant deviation from this pattern in a new batch would suggest the presence of a different polymorph or an amorphous component.
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatography is a powerful set of laboratory techniques for the separation of mixtures. The principle relies on the differential partitioning of components between a stationary phase and a mobile phase. For the analysis of this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent techniques for determining purity and identifying impurities.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis for determining the purity of non-volatile and thermally labile compounds. The separation is achieved by injecting a sample solution into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample separate based on their differential affinities for the stationary and mobile phases. A detector measures the concentration of each component as it elutes from the column, producing a chromatogram.
For quantitative analysis, the area under the peak in the chromatogram is proportional to the concentration of the corresponding analyte. A validated HPLC method provides high accuracy, precision, and sensitivity for purity determination and the quantification of impurities.
Hypothetical HPLC Method Parameters and Purity Analysis of a this compound Sample
Table of HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724):Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (UV) |
| Run Time | 15 minutes |
Table of Purity Analysis Results
| Peak Identity | Retention Time (min) | Peak Area | Area (%) |
| Impurity A | 3.5 | 15,000 | 0.05 |
| Impurity B | 4.2 | 25,000 | 0.08 |
| This compound | 6.8 | 29,940,000 | 99.80 |
| Impurity C | 8.1 | 20,000 | 0.07 |
In this illustrative analysis, the main peak for this compound appears at a retention time of 6.8 minutes and accounts for 99.80% of the total peak area, indicating a high degree of purity. The minor peaks represent trace impurities.
Gas Chromatography (GC) is a premier technique for the separation and analysis of volatile and semi-volatile compounds. In GC, the mobile phase is an inert gas, and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, housed within a long, thin tube called a capillary column. The sample is vaporized and carried by the mobile phase through the column. Separation occurs as different compounds travel through the column at different rates depending on their chemical and physical properties and their interaction with the stationary phase.
GC is particularly useful for identifying and quantifying residual solvents and other volatile organic impurities that may be present from the synthesis or purification processes of this compound.
Hypothetical GC Method Parameters and Volatile Impurity Profile of a this compound Sample
Given the lack of specific published GC methods for this compound, the following tables provide a hypothetical GC method and a representative analysis of volatile impurities.
Table of GC Method Parameters
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Injection Mode | Split (50:1) |
Table of Volatile Impurity Analysis
| Impurity Identity | Retention Time (min) | Concentration (ppm) |
| Toluene | 4.5 | 50 |
| N,N-Dimethylformamide (DMF) | 7.2 | 150 |
| Ethyl Acetate | 3.8 | 80 |
This hypothetical GC analysis indicates the presence of trace amounts of common organic solvents that could potentially be used during the synthesis of this compound. The concentrations of these volatile impurities are within typical acceptable limits for pharmaceutical intermediates.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are optimal for characterizing 3-[(4-formylphenoxy)methyl]benzonitrile, and how should experimental conditions be optimized?
- Methodological Answer : Use a combination of FT-IR (to confirm functional groups like nitrile and formyl), NMR (to resolve aromatic protons and methylene linkages), and UV-Vis (to analyze π→π* transitions). For NMR, employ deuterated solvents (e.g., DMSO-d6) at 25°C to minimize signal broadening. For UV-Vis, use a concentration range of 0.01–0.1 mM in acetonitrile to avoid aggregation . Computational validation via DFT (e.g., B3LYP/6-311++G(d,p)) can refine spectral assignments by comparing theoretical and experimental vibrational frequencies .
Q. What synthetic strategies are effective for preparing this compound, and how can side reactions be minimized?
- Methodological Answer : A two-step approach is recommended:
Etherification : React 4-hydroxybenzaldehyde with a methylene-linked benzonitrile precursor (e.g., 3-(bromomethyl)benzonitrile) using K₂CO₃ in DMF at 60°C for 12 hours.
Protection of the formyl group : Use a trimethylsilyl (TMS) protecting group during synthesis to prevent unwanted aldol condensation.
Purify intermediates via column chromatography (hexane/EtOAc gradient) to isolate the target compound .
Advanced Research Questions
Q. How can computational methods resolve discrepancies between experimental and theoretical spectral data for this compound?
- Methodological Answer : Perform Natural Bond Orbital (NBO) analysis to assess hyperconjugative interactions influencing spectral shifts. For example, discrepancies in NMR chemical shifts may arise from solvent effects not accounted for in gas-phase DFT calculations. Use the Polarizable Continuum Model (PCM) to simulate solvent interactions and refine predictions. Compare Fukui functions (from DFT) with experimental ELF/LOL maps to validate electron density distributions .
Q. What strategies are effective for analyzing non-covalent interactions in crystalline phases of benzonitrile derivatives?
- Methodological Answer : Combine X-ray crystallography with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O, π–π stacking). For this compound, prioritize slow evaporation in chloroform/ethanol (1:3) to grow single crystals. Use software like CrystalExplorer to generate fingerprint plots, identifying dominant interactions (e.g., 25% H-bonding, 15% π-stacking) that influence thermal stability .
Q. How can molecular docking studies evaluate the potential of this compound as a drug candidate?
- Methodological Answer :
Protein preparation : Retrieve a target protein (e.g., amyloid-beta) from the PDB, remove water molecules, and add hydrogens.
Ligand preparation : Optimize the geometry of this compound using Gaussian09 at the HF/3-21G level.
Docking : Use AutoDock Vina with a grid box covering the active site. Analyze binding affinity (ΔG ≤ −7.0 kcal/mol) and interactions (e.g., hydrogen bonds with Arg5, hydrophobic contacts with Phe20) .
Data Contradiction & Validation
Q. When experimental biological activity conflicts with in silico predictions, what validation approaches are recommended?
- Methodological Answer :
- Replicate assays : Perform dose-response curves (e.g., IC₅₀) in triplicate using orthogonal methods (e.g., fluorescence quenching vs. SPR).
- Molecular Dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability. A root-mean-square deviation (RMSD) > 2.5 Å indicates poor target engagement, suggesting false-positive docking results.
- Mutagenesis studies : Validate key residues (e.g., Ser10Ala mutation in the target protein) to confirm interaction specificity .
Safety & Handling
Q. What are critical considerations for handling this compound under inert conditions?
- Methodological Answer : Store at 2–8°C in amber vials to prevent photodegradation. For air-sensitive reactions (e.g., Grignard additions), use Schlenk lines with N₂/Ar purging. Monitor exotherms during synthesis via inline IR spectroscopy to detect unintended formyl group reactions. Refer to safety protocols for benzonitrile derivatives, including PPE (nitrile gloves, face shields) and emergency rinsing procedures for ocular exposure .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
